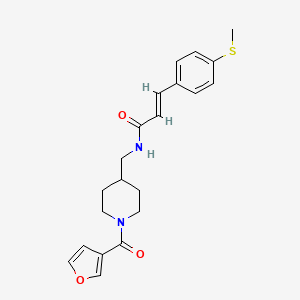

![molecular formula C16H16ClNO4S B2971226 N-(3-chloro-4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine CAS No. 592470-83-2](/img/structure/B2971226.png)

N-(3-chloro-4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine, commonly known as CMPS, is a chemical compound that has been widely studied for its potential therapeutic applications. It is a glycine derivative that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs), which are commonly used to treat pain, fever, and inflammation. CMPS has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory diseases.

Scientific Research Applications

Herbicide Development and Resistance

Glyphosate, a compound with functional similarities to N-(3-chloro-4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine, has been extensively studied for its application as a broad-spectrum herbicide. Research on glyphosate-tolerant soybean lines through genetic modification demonstrates the compound's agricultural significance. The development of a glyphosate-tolerant soybean line, 40-3-2, through the expression of a bacterial enzyme showcases the integration of chemical and genetic approaches to enhance crop resilience to herbicides, thereby offering new weed control options for farmers (Padgette et al., 1995).

Environmental Impact and Safety

Studies on the transport of herbicides like glyphosate through field lysimeters address environmental safety concerns. These studies investigate how herbicides move through the soil and their potential to reach groundwater, providing critical data for assessing the environmental impact of agricultural chemicals (Malone et al., 2004).

Molecular Biology and Genetic Engineering

The exploration of glyphosate's mode of action at the molecular level has led to significant advancements in genetic engineering. By creating an altered aroA gene product that confers resistance to glyphosate, researchers have unlocked new pathways for developing herbicide-resistant crops. This approach not only enhances agricultural productivity but also contributes to the understanding of enzyme function and inhibition mechanisms (Comai et al., 1983).

Pharmacological Applications

Investigations into the pharmacological applications of similar compounds reveal their potential in drug development. For instance, the study of glycine-based sulfonamide derivatives for inhibiting aldose reductase highlights the therapeutic potential of these compounds in treating complications of diabetes (Mayfield & Deruiter, 1987). Furthermore, research on glycine transport inhibitors demonstrates the potential of sulfonyl glycines in neurological and psychiatric disorders, showcasing the broad applicability of these compounds in medicinal chemistry (Lindsley et al., 2006).

properties

IUPAC Name |

2-(3-chloro-4-methyl-N-(4-methylphenyl)sulfonylanilino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO4S/c1-11-3-7-14(8-4-11)23(21,22)18(10-16(19)20)13-6-5-12(2)15(17)9-13/h3-9H,10H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJRRTLZIRLWIKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=C(C=C2)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2971143.png)

![2-Chloro-N-[2-(2-methylphenyl)pyrazol-3-yl]propanamide](/img/structure/B2971146.png)

![(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2971150.png)

![[2-(2-Bromo-4-nitroanilino)-2-oxo-1-phenylethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2971152.png)

![5-(4-chlorophenyl)-2-((2-morpholino-2-oxoethyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2971158.png)

![(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2971159.png)

![N-(4-ethoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2971163.png)